Spacer Phosphoramidite C3

Descripción

Propiedades

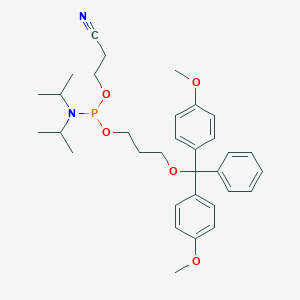

IUPAC Name |

3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N2O5P/c1-26(2)35(27(3)4)41(39-24-10-22-34)40-25-11-23-38-33(28-12-8-7-9-13-28,29-14-18-31(36-5)19-15-29)30-16-20-32(37-6)21-17-30/h7-9,12-21,26-27H,10-11,23-25H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRNWKAKFIGPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110894-23-0 | |

| Record name | Spacer phosphoramidite C3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110894230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SPACER PHOSPHORAMIDITE C3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTT9YJ9MTP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Spacer Phosphoramidite C3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spacer Phosphoramidite (B1245037) C3 is a non-nucleosidic phosphoramidite reagent routinely used in automated oligonucleotide synthesis. It incorporates a three-carbon (propyl) spacer into an oligonucleotide sequence. This seemingly simple modification offers a versatile toolkit for researchers and drug development professionals, enabling fine-tuned control over the structural and functional properties of synthetic DNA and RNA. This guide provides a comprehensive overview of the core technical aspects of Spacer Phosphoramidite C3, including its chemical properties, key applications, and detailed experimental considerations.

Core Properties and Specifications

This compound, chemically known as 3-(4,4'-Dimethoxytrityloxy)propyl-1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a hydrophobic molecule designed for seamless integration into standard oligonucleotide synthesis cycles.[1][] Its structure allows for incorporation at the 5'-end, 3'-end, or internally within an oligonucleotide sequence.[3]

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C33H43N2O5P |

| Molecular Weight | 578.69 g/mol |

| Appearance | White to off-white powder |

| Solubility | Acetonitrile (B52724) |

| Storage Conditions | -20°C under an inert atmosphere |

Key Applications in Research and Drug Development

The incorporation of a C3 spacer can dramatically alter the characteristics of an oligonucleotide, opening up a wide range of applications.

Steric Hindrance Reduction and Linkage to Functional Moieties

One of the primary applications of the C3 spacer is to introduce distance between the oligonucleotide and a conjugated molecule, such as a fluorescent dye, quencher, or biotin.[] This separation is crucial for minimizing steric hindrance and preventing unwanted interactions, like quenching of a fluorophore by a nearby guanine-rich sequence.[] Multiple C3 spacers can be incorporated sequentially to create longer spacer arms for attaching bulky molecules like enzymes or antibodies.[1]

Nuclease Resistance and Stability

Oligonucleotides modified with a C3 spacer at the 3'-terminus exhibit increased resistance to degradation by 3'-exonucleases.[4][5] This is a critical feature for in vivo applications, such as antisense oligonucleotides and siRNAs, where stability in the presence of cellular nucleases is paramount. The C3 spacer acts as a non-nucleosidic blocker, preventing enzymatic cleavage.[6]

Polymerase Extension Blocking

A C3 spacer at the 3'-end of an oligonucleotide effectively blocks the extension by DNA polymerases.[7][8] This property is widely exploited in molecular biology techniques like quantitative PCR (qPCR). For instance, in long hydrolysis probes where the quencher is moved internally to improve quenching efficiency, a 3'-C3 spacer is added to prevent the probe from acting as a primer during the PCR reaction.[8]

Mimicking Abasic Sites and Modulating Duplex Stability

The flexible three-carbon chain of the C3 spacer can be used to mimic an abasic site within a DNA duplex, which is useful for studying DNA repair mechanisms.[7] While the C3 spacer is designed to be minimally disruptive, its flexibility can cause some distortion of the sugar-phosphate backbone.[] The impact on the melting temperature (Tm) of a DNA duplex is generally minimal but can be sequence-dependent.

Quantitative Data

While precise quantitative data can vary depending on the specific sequence and experimental conditions, the following tables provide an overview of the expected performance of this compound.

Table 2: Coupling Efficiency

| Phosphoramidite Type | Average Coupling Efficiency | Notes |

| Standard Nucleoside Phosphoramidites (A, C, G, T) | >99% | Highly optimized for automated synthesis. |

| This compound | ~98-99% | Efficiency is comparable to standard phosphoramidites, ensuring high yield of full-length product. Minor variations can occur based on synthesizer and reagent quality. |

Table 3: Effect on Duplex Melting Temperature (Tm)

| Modification | Change in Tm (°C) per modification | Notes |

| Internal C3 Spacer | -1 to -5 | The introduction of a flexible, non-stacking spacer typically destabilizes the duplex. The exact value is sequence and position dependent. |

| 3'-Terminal C3 Spacer | Minimal | A terminal spacer has a negligible effect on the overall melting temperature of the duplex. |

Experimental Protocols

Protocol 1: Incorporation of this compound during Oligonucleotide Synthesis

Objective: To incorporate a C3 spacer at a desired position within a synthetic oligonucleotide.

Methodology:

-

Reagent Preparation: Dissolve this compound in anhydrous acetonitrile to the standard concentration recommended by the DNA synthesizer manufacturer (e.g., 0.1 M).

-

Synthesizer Setup: Program the DNA synthesizer to insert the C3 spacer at the desired cycle. This is typically done by assigning the phosphoramidite to a specific port on the synthesizer.

-

Synthesis Cycle: The incorporation of the C3 spacer follows the standard phosphoramidite chemistry cycle:

-

Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain.

-

Coupling: Addition of the activated this compound to the 5'-hydroxyl of the oligonucleotide. A standard coupling time of 2-3 minutes is generally sufficient.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide).

-

Purification: The final product should be purified by HPLC to ensure the removal of any truncated sequences.[1]

Protocol 2: Nuclease Resistance Assay

Objective: To evaluate the increased resistance of a 3'-C3 spacer-modified oligonucleotide to 3'-exonuclease degradation.

Methodology:

-

Oligonucleotide Preparation: Synthesize two versions of the same oligonucleotide: one with a 3'-C3 spacer and an unmodified control.

-

Enzyme Reaction:

-

Prepare reaction mixtures containing the oligonucleotide (e.g., 1 µM), a 3'-exonuclease (e.g., Exonuclease I), and the appropriate reaction buffer.

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C).

-

Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Analysis:

-

Stop the reaction by adding a quenching buffer (e.g., formamide (B127407) loading dye) and heating.

-

Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

-

-

Results: The unmodified oligonucleotide will show progressive degradation over time, while the 3'-C3 spacer-modified oligonucleotide will remain largely intact, demonstrating its resistance to the exonuclease.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. C3 Spacer Oligonucleotide Modification [biosyn.com]

- 3. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]

- 4. C3 Spacer Oligonucleotide Modification Product [biosyn.com]

- 5. glenresearch.com [glenresearch.com]

- 6. metabion.com [metabion.com]

- 7. Spacer C3-5' Oligo Modifications from Gene Link [genelink.com]

- 8. blog.biosearchtech.com [blog.biosearchtech.com]

An In-depth Technical Guide to Spacer Phosphoramidite C3

For researchers, scientists, and drug development professionals, Spacer Phosphoramidite (B1245037) C3 is a versatile chemical tool for the synthesis of modified oligonucleotides. This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with experimental protocols and data presented for clarity and ease of use.

Core Concepts: Chemical Structure and Properties

Spacer Phosphoramidite C3, also known as 3-(4,4'-Dimethoxytrityloxy)propyl-1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a key reagent used in solid-phase oligonucleotide synthesis. Its primary function is to introduce a three-carbon propyl spacer within or at the terminus of an oligonucleotide chain.[1][][3] This seemingly simple modification imparts a range of valuable properties to the resulting oligonucleotide, including increased flexibility and the ability to reduce steric hindrance between the oligonucleotide and other molecules.[1][]

The chemical structure of this compound is fundamental to its function. It features a dimethoxytrityl (DMT) protecting group on the hydroxyl function, which allows for its controlled incorporation during automated synthesis. The phosphoramidite group at the other end enables its reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for handling, storage, and application of the reagent.

| Property | Value | Reference |

| Chemical Formula | C33H43N2O5P | [][5] |

| Molecular Weight | 578.68 g/mol | [][5] |

| CAS Number | 110894-23-0 | [5] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in anhydrous acetonitrile (B52724) | [5] |

| Stability in Solution | 2-3 days in anhydrous acetonitrile | [5] |

| Recommended Storage | -10 to -30°C, dry | [5] |

Applications in Research and Drug Development

The introduction of a C3 spacer can significantly influence the biological and physical properties of an oligonucleotide. This has led to its widespread use in various research and therapeutic applications.

-

Aptamer and DNAzyme Optimization: Spacers are used to probe and optimize the three-dimensional structures of functional oligonucleotides like aptamers and DNAzymes.[6] By replacing nucleosides with a C3 spacer, researchers can determine the importance of individual residues to the overall structure and function.[6]

-

Blocking Polymerase and Exonuclease Activity: When placed at the 3'-terminus of an oligonucleotide, a C3 spacer acts as an effective blocker for both DNA polymerase and exonuclease activity.[][5][7] This is particularly useful in applications such as qPCR probes where the probe should not act as a primer.[7]

-

Reduction of Steric Hindrance: The C3 spacer can distance functional modifications, such as fluorophores or quenchers, from the oligonucleotide, minimizing adverse interactions like quenching of a fluorescent dye by a guanine-rich sequence.[8]

-

Mimicking Abasic Sites: The C3 spacer can be used to mimic an abasic site within a DNA strand, which is useful for studying DNA repair mechanisms and the effects of DNA damage.[3]

-

Drug Delivery Systems: While not a direct component of the final drug, C3 and other spacers are integral to the linkers used in antibody-drug conjugates and other targeted delivery systems, providing spatial separation between the targeting moiety and the cytotoxic payload.

Experimental Protocols

The incorporation of a this compound into an oligonucleotide is achieved through standard solid-phase synthesis protocols. No significant deviations from the manufacturer's recommended procedures for the DNA synthesizer are typically required.[5][8]

General Protocol for Incorporation of a C3 Spacer

-

Preparation of the Phosphoramidite Solution: Dissolve the this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). This solution should be prepared fresh and used within 2-3 days.[5]

-

Automated Oligonucleotide Synthesis: The synthesis is performed on a solid support in a column on an automated DNA synthesizer. The synthesis cycle consists of four main steps:

-

Detritylation: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain with an acid (e.g., trichloroacetic acid).

-

Coupling: The this compound solution is delivered to the column along with an activator (e.g., tetrazole) to facilitate the reaction with the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent (e.g., iodine in water/pyridine).

-

-

Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed using a concentrated ammonia (B1221849) solution.

-

Purification: The final oligonucleotide product is typically purified by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to remove any truncated sequences or other impurities.

The following diagram illustrates the standard phosphoramidite cycle for oligonucleotide synthesis, which is also applicable for the incorporation of a C3 spacer.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Quantitative Data

The efficiency of coupling is a critical parameter in oligonucleotide synthesis. While specific coupling efficiencies can vary depending on the synthesizer and reagents used, this compound is designed for high coupling efficiency, comparable to that of standard nucleoside phosphoramidites.

The following table provides an example of dilution and approximate coupling data for different scales of synthesis on common synthesizers, as provided by a supplier.

| Synthesizer Model | Pack Size | Dilution (0.1M) | Approximate Number of Additions (1µmole scale) |

| ABI 392/394 | 0.25 g | 4.32 mL | 35.64 |

| Expedite | 0.25 g | 6.45 mL | 55.73 |

Data adapted from supplier technical information. Actual results may vary.

Logical Workflow: Application in Aptamer Development

A key application of C3 spacers is in the development and optimization of aptamers. The following diagram illustrates a logical workflow for how a C3 spacer might be used in a Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to identify aptamers with improved properties.

Caption: A logical workflow illustrating the use of C3 spacers in aptamer optimization.

References

- 1. idtdna.com [idtdna.com]

- 3. Spacer Modified Oligonucleotide, Spacer Modification Oligo Synthesis [biosyn.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

- 8. Spacer CE-Phosphoramidite C3 | LGC, Biosearch Technologies [biosearchtech.com]

An In-depth Technical Guide to the Function of C3 Spacers in Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of oligonucleotide synthesis and application, chemical modifications are pivotal for enhancing functionality, stability, and versatility. Among these, the C3 spacer, a simple three-carbon propyl chain, stands out as a fundamental and widely utilized modification. This technical guide provides a comprehensive overview of the core functions of C3 spacers in oligonucleotides, detailing their impact on physicochemical properties and their diverse applications in research, diagnostics, and therapeutics.

Core Functions and Physicochemical Properties of C3 Spacers

A C3 spacer is a non-nucleosidic modification that can be incorporated at the 5' end, 3' end, or internally within an oligonucleotide sequence during chemical synthesis.[1][2] Its primary functions stem from its ability to introduce a flexible, non-extendable, and nuclease-resistant element into the oligonucleotide backbone.

Blocking Enzymatic Extension

When placed at the 3' terminus of an oligonucleotide, a C3 spacer effectively blocks the extension of the strand by DNA polymerases.[3] This is because polymerases require a free 3'-hydroxyl group on a nucleoside to add the next nucleotide, a feature the C3 spacer lacks. This blocking capability is a cornerstone of its utility in various molecular biology techniques.

Enhancing Nuclease Resistance

Oligonucleotides are susceptible to degradation by exonucleases, particularly 3' exonucleases prevalent in serum and cellular environments.[4] A 3'-C3 spacer provides a steric block, inhibiting the activity of these enzymes and thereby increasing the in vivo and in vitro stability of the oligonucleotide.[5]

Providing a Flexible Linker

The three-carbon chain of the C3 spacer acts as a flexible linker, introducing a defined distance between different parts of an oligonucleotide or between the oligonucleotide and a conjugated molecule, such as a fluorophore or biotin.[6] This spacing can be crucial for reducing steric hindrance and ensuring the proper functioning of both the oligonucleotide and its conjugate. Multiple C3 spacers can be incorporated consecutively to create longer spacer arms.

Mimicking Abasic Sites

An internal C3 spacer can be used to mimic an abasic site, a lesion in DNA where a base is missing. This is useful for studying DNA repair mechanisms and the effects of abasic sites on DNA structure and function.

Quantitative Data on the Effects of C3 Spacers

While the qualitative effects of C3 spacers are well-established, comprehensive quantitative data directly comparing modified and unmodified oligonucleotides can be sparse in publicly available literature. The following table summarizes the expected effects based on the available information.

| Property | Effect of C3 Spacer | Quantitative Data Summary |

| Melting Temperature (Tm) | Minimal to slight decrease | Direct comparative Tm values for identical sequences with and without a C3 spacer are not readily available in the reviewed literature. The effect is generally considered to be small and sequence-dependent. |

| Nuclease Resistance (Half-life) | Significant increase, particularly against 3'-exonucleases | Unmodified DNA oligonucleotides have a half-life of approximately 60 minutes in human serum.[7] While specific half-life data for 3'-C3 spacer modified oligonucleotides is not provided in the reviewed literature, the modification is known to significantly enhance stability by blocking 3'-exonuclease activity.[4][5] For comparison, other modifications like a 3' inverted dT cap have been shown to improve stability in human serum by approximately twofold.[8] |

| Binding Affinity | Generally minimal impact | The effect on binding affinity is typically negligible, especially when the spacer is at a terminal position. Internal placement may have a more pronounced, context-dependent effect. |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Oligonucleotide with a 3'-C3 Spacer

This protocol outlines the general steps for synthesizing an oligonucleotide with a 3'-C3 spacer using an automated DNA synthesizer and phosphoramidite (B1245037) chemistry.

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support pre-functionalized with a C3 spacer

-

Nucleoside phosphoramidites (A, C, G, T)

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Acetonitrile (synthesis grade)

-

Purification system (e.g., HPLC)

Methodology:

-

Synthesizer Setup: Load the C3 spacer CPG column onto the synthesizer. Ensure all reagent bottles are filled with the appropriate solutions.

-

Sequence Entry: Program the desired oligonucleotide sequence into the synthesizer software.

-

Synthesis Cycle (Repeated for each nucleotide):

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group on the C3 spacer CPG is removed by the deblocking solution, yielding a free hydroxyl group.

-

Coupling: The first nucleoside phosphoramidite, activated by the activator solution, is coupled to the hydroxyl group of the C3 spacer.[9]

-

Capping: Any unreacted hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.[10]

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester linkage using the oxidizing solution.[10]

-

The cycle is repeated, starting with the deblocking of the newly added nucleotide, until the entire sequence is synthesized.

-

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and all protecting groups on the bases and the phosphate backbone are removed by incubation with the cleavage and deprotection solution.

-

Purification: The crude oligonucleotide product is purified, typically by High-Performance Liquid Chromatography (HPLC), to remove failure sequences and other impurities.

-

Quality Control: The final product is analyzed by mass spectrometry and UV spectrophotometry to confirm its identity and purity.

Protocol 2: Allele-Specific PCR using a 3'-C3 Spacer Modified Blocking Primer

This protocol provides an example of how a 3'-C3 spacer modified oligonucleotide can be used as a blocking primer in allele-specific PCR to enhance the detection of a single nucleotide polymorphism (SNP).

Principle:

Two forward primers are designed: an allele-specific primer that perfectly matches the mutant allele at its 3' end, and a blocking primer that perfectly matches the wild-type allele and is modified with a 3'-C3 spacer. A common reverse primer is also used. The C3 spacer on the blocking primer prevents its extension when it binds to the wild-type template. This allows for the preferential amplification of the mutant allele.

Materials:

-

DNA template containing the SNP of interest

-

Allele-specific forward primer (for the mutant allele)

-

3'-C3 spacer modified blocking forward primer (for the wild-type allele)

-

Common reverse primer

-

DNA Polymerase (a non-proofreading polymerase is recommended)

-

dNTPs

-

PCR buffer

-

Thermal cycler

-

Agarose (B213101) gel electrophoresis system

Methodology:

-

Primer Design:

-

Design the allele-specific forward primer with the SNP at the 3' end.

-

Design the blocking primer to be identical to the wild-type sequence, also with the SNP position at the 3' end, and order it with a 3'-C3 spacer modification.

-

Design a common reverse primer downstream of the SNP.

-

-

PCR Reaction Setup: Prepare the PCR reaction mix as follows (example for a 25 µL reaction):

| Component | Final Concentration | Volume |

| PCR Buffer (10x) | 1x | 2.5 µL |

| dNTPs (10 mM) | 200 µM each | 0.5 µL |

| Allele-Specific Primer (10 µM) | 0.2 µM | 0.5 µL |

| Blocking Primer (10 µM) | 1.0 µM (5-10 fold excess over allele-specific primer) | 2.5 µL |

| Common Reverse Primer (10 µM) | 0.2 µM | 0.5 µL |

| DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |

| DNA Template | 1-100 ng | 1 µL |

| Nuclease-free water | - | to 25 µL |

-

Thermal Cycling: Perform PCR with the following cycling conditions (these may need optimization):

-

Initial Denaturation: 95°C for 5 minutes

-

30-40 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (optimize for specificity)

-

Extension: 72°C for 30-60 seconds

-

-

Final Extension: 72°C for 5 minutes

-

-

Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the amplification of the mutant allele. The absence of a band (or a significantly fainter band) in a wild-type control sample demonstrates the effectiveness of the blocking primer.

Mandatory Visualizations

Caption: Workflow of solid-phase oligonucleotide synthesis with a 3'-C3 spacer.

Caption: Mechanism of a 3'-C3 spacer as a blocking agent in allele-specific PCR.

Conclusion

The C3 spacer is a versatile and indispensable modification in oligonucleotide chemistry. Its ability to block polymerase extension, enhance nuclease resistance, and provide a flexible linker makes it a valuable tool for a wide range of applications, from fundamental research to the development of diagnostic and therapeutic agents. Understanding the functional implications and proper experimental design for incorporating C3 spacers is crucial for researchers and developers aiming to harness the full potential of synthetic oligonucleotides.

References

- 1. UV Melting Analysis [bio-protocol.org]

- 2. idtdna.com [idtdna.com]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. idtdna.com [idtdna.com]

- 5. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 6. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotage.com [biotage.com]

- 8. C3 Spacer Oligonucleotide Modification [biosyn.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Spacer Phosphoramidite C3 mechanism of action

An In-Depth Technical Guide to the Mechanism and Application of Spacer Phosphoramidite (B1245037) C3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spacer Phosphoramidite C3 is a fundamental modification in synthetic oligonucleotides, enabling a diverse range of applications in molecular biology, diagnostics, and drug development. It consists of a three-carbon (propyl) chain that can be incorporated at either terminus or internally within an oligonucleotide sequence during chemical synthesis.[1] The primary mechanisms of action are twofold: 1) acting as a steric blocker to prevent enzymatic reactions, most notably extension by DNA polymerases when placed at the 3'-terminus, and 2) functioning as a flexible linker to physically separate functional moieties or to distance an oligonucleotide from a solid support.[2][3] This guide details the core mechanisms of Spacer C3, summarizes its functional impact through quantitative data, provides detailed experimental protocols for its use, and presents visual diagrams of key processes and workflows.

Introduction to this compound

This compound is a non-nucleosidic phosphoramidite reagent used in automated solid-phase oligonucleotide synthesis. It introduces a simple, hydrophobic three-carbon chain into the sugar-phosphate backbone.[3][4] This modification is chemically stable and can be added in multiple, consecutive additions to create longer spacer arms if required.[1][5] Its versatility allows it to be placed at the 5' end, the 3' end, or at any internal position within the sequence, providing a powerful tool for rationally designing oligonucleotides with specific physical and biochemical properties.[1]

Core Mechanisms of Action

The functional utility of the C3 spacer is derived from two principal mechanisms: its ability to block enzymatic interactions and its role as a steric linker.

Enzymatic Interaction Blocking

When incorporated at the 3'-hydroxyl terminus of an oligonucleotide, the C3 spacer functions as a potent inhibitor of enzymatic activity. The three-carbon chain is not recognized as a substrate by DNA polymerases, effectively preventing the addition of subsequent nucleotides and terminating DNA synthesis.[3][6] This blocking action is critical in applications where an oligonucleotide must bind to a target sequence without being extended, such as in certain qPCR probes.[2] Furthermore, the modification provides resistance against digestion by 3'-exonucleases, enhancing the stability of the oligonucleotide in enzymatic assays.[2][3]

Figure 1: Logical diagram illustrating the polymerase-blocking mechanism of a 3'-C3 spacer.

Steric Spacing and Conformational Effects

The C3 spacer can be used to introduce distance between an oligonucleotide and a conjugated functional group, such as a fluorophore, quencher, or biotin.[3] This separation is crucial for several reasons:

-

Reducing Steric Hindrance: When immobilizing an oligonucleotide onto a solid surface, a spacer arm can project the oligo away from the surface, making it more accessible for hybridization and reducing steric interference.[7]

-

Preventing Unwanted Interactions: Certain nucleotide sequences, particularly G-rich regions, are known to quench the fluorescence of nearby dyes. A spacer can distance the fluorophore from the oligonucleotide, preserving its signal intensity.[8][9]

-

Optimizing FRET: In Fluorescence Resonance Energy Transfer (FRET) probes, the distance between the donor fluorophore and the acceptor quencher is critical. Spacers provide a means to fine-tune this distance for optimal quenching efficiency.[10]

Figure 2: Diagram showing the steric spacing function of a C3 spacer to optimize fluorophore performance.

Applications in Research and Drug Development

Quantitative PCR (qPCR) Probes

A primary application of the 3'-C3 spacer is in the design of hydrolysis probes (e.g., TaqMan® probes) for qPCR. For long target sequences (>30 bases), placing a quencher at the 3'-end may result in inefficient quenching of the 5'-fluorophore due to the increased distance.[2] A common solution is to move the quencher to an internal position. However, this leaves a free 3'-OH group, allowing the probe to act as a primer during PCR, which is highly undesirable. The addition of a 3'-C3 spacer solves this problem by effectively blocking polymerase extension, ensuring the probe functions solely for hybridization and signal generation.[2]

Figure 3: Workflow for designing long qPCR probes, highlighting the role of the 3'-C3 spacer.

Solid-Phase Immobilization

Spacer C3 is used to attach hybridization probes to solid supports like glass slides or beads for microarray and other capture-based assays.[1][5] The spacer arm physically separates the oligonucleotide sequence from the substrate, which can improve hybridization kinetics and efficiency by making the probe more accessible to its target in solution.[7]

Other Applications

-

Abasic Site Mimic: The C3 spacer can be used internally to mimic an abasic site (a position in the DNA backbone where a base is missing), which is useful for studying DNA repair mechanisms and DNA-protein interactions.[1][5]

-

Protein-RNA Interaction Studies: C3-modified oligos have been used in methylphosphonate (B1257008) mapping to identify phosphate (B84403) contacts that are critical for RNA-protein recognition.[5][8]

Quantitative Data Summary

While specific quantitative data is highly dependent on the experimental context (e.g., polymerase type, sequence, buffer conditions), the functional effects of the C3 spacer can be summarized qualitatively and semi-quantitatively.

Table 1: Functional Comparison of 3'-Modified Oligonucleotides in PCR

| Oligonucleotide Property | Standard 3'-OH | 3'-Phosphate | 3'-Spacer C3 | Rationale |

|---|---|---|---|---|

| Substrate for Polymerase | Yes | No | No | The C3 propyl group is not recognized by the polymerase active site.[6] |

| Extension in PCR | Efficient Extension | Blocked | Effectively Blocked | Prevents the oligo from acting as a primer.[2][3] |

| Resistance to 3'-Exonuclease | Low | Moderate | High | The non-nucleosidic C3 linkage is resistant to cleavage.[3] |

| Stability in Assays | Standard | Prone to partial cleavage | High | C3 is more stable than a phosphate group, which can be partially cleaved during some assays.[3] |

Table 2: Influence of Spacers on FRET Quenching Efficiency

| Fluorophore-Quencher Separation | Spacer Type | Relative Distance | FRET Efficiency | Application |

|---|---|---|---|---|

| Direct Conjugation | None | Very Short | High (Contact Quenching) | Molecular Beacons |

| Internal Modification | C3 Spacer | Short (~5-7 Å) | Modulated | Fine-tuning probe sensitivity |

| Terminal Modification | Multiple C3 Spacers | Medium (~10-20 Å) | Modulated | Long probes, steric avoidance |

| No Quencher | N/A | Infinite | None | General labeling |

Note: This table illustrates the principle that spacers are used to control intermolecular distances, thereby influencing FRET efficiency as described in the literature.[10]

Experimental Protocols

Protocol: Use of 3'-C3 Spacer Blocked Probes in qPCR

This protocol outlines the setup for a standard probe-based qPCR assay using a TaqMan-style probe that has been modified with an internal quencher and a 3'-C3 spacer to prevent primer extension.

1. Materials and Reagents:

-

DNA/cDNA template

-

Forward and Reverse Primers (designed for the target of interest)

-

Custom Oligonucleotide Probe: 5'-[Fluorophore]-Sequence-[Internal Quencher]-Sequence-[3'-Spacer C3]

-

qPCR Master Mix (containing dNTPs, buffer, and a hot-start Taq DNA polymerase)

-

Nuclease-free water

-

qPCR-compatible plates/tubes and optical seals

-

Real-Time PCR Detection System

2. Assay Design and Preparation:

-

Design primers and probe according to standard qPCR guidelines. Ensure the probe's melting temperature (Tm) is ~5-10°C higher than the primers' Tm.

-

Reconstitute primers and the C3-blocked probe in nuclease-free water or TE buffer to a stock concentration (e.g., 100 µM). Prepare working dilutions (e.g., 10 µM). Store at -20°C.[5]

-

Prepare a dilution series of your template DNA for generating a standard curve, if absolute quantification is required.[11]

3. Reaction Setup:

-

Work in a clean, PCR-dedicated area to prevent contamination.[12]

-

Prepare a master mix for all reactions to minimize pipetting errors. For a typical 20 µL reaction, combine the following on ice:

Component Volume (µL) Final Concentration qPCR Master Mix (2x) 10.0 1x Forward Primer (10 µM) 0.8 400 nM Reverse Primer (10 µM) 0.8 400 nM 3'-C3 Blocked Probe (10 µM) 0.4 200 nM Nuclease-Free Water 4.0 - | Total Master Mix per reaction | 16.0 | - |

-

Aliquot 16 µL of the master mix into each qPCR well.

-

Add 4 µL of template DNA (or water for No Template Control) to the respective wells.

-

Seal the plate, mix gently, and centrifuge briefly to collect contents at the bottom of the wells.[12]

4. qPCR Cycling and Data Acquisition:

-

Load the plate into the real-time PCR instrument.

-

Set up the thermal cycling protocol. A typical protocol is:

Step Temperature Time Cycles Polymerase Activation 95°C 2-5 min 1 Denaturation 95°C 15 sec 40 Annealing/Extension 60°C 60 sec Note: Ensure data acquisition is enabled during the annealing/extension step.

5. Data Analysis:

-

The instrument software will generate amplification plots.

-

The Cq (Quantification Cycle) value for each sample will be determined.

-

Analyze the results using a standard curve for absolute quantification or the ΔΔCq method for relative gene expression analysis.[11] The C3 spacer ensures that the signal generated is solely from probe hybridization and cleavage, not from probe extension, leading to accurate quantification.

Protocol: General Workflow for Oligonucleotide Synthesis with C3 Spacer

This section describes the standard solid-phase synthesis cycle and indicates where the this compound is introduced.

References

- 1. C3 Spacer Oligonucleotide Modification [biosyn.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. metabion.com [metabion.com]

- 4. stackscientific.nd.edu [stackscientific.nd.edu]

- 5. biosyn.com [biosyn.com]

- 6. Spacer 3 (C3); 3’ Modification-10846 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 7. researchgate.net [researchgate.net]

- 8. Spacer C3-5' Oligo Modifications from Gene Link [genelink.com]

- 9. Comparison of several linear fluorophore-and quencher conjugated oligomer duplexes for stability, fluorescence quenching and kinetics in vitro and in vivo in mice: Fluorescent DNA duplexes for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficiencies of fluorescence resonance energy transfer and contact-mediated quenching in oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]

- 12. bu.edu [bu.edu]

The C3 Spacer: A Technical Guide to its Role in DNA Synthesis and Molecular Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology and synthetic chemistry, the precise control and modification of oligonucleotides are paramount for a vast array of applications, from diagnostics to therapeutics. Among the arsenal (B13267) of available chemical modifications, the C3 spacer, a simple three-carbon propyl chain, stands out for its versatility and critical role in enabling and enhancing numerous molecular techniques. This technical guide provides an in-depth exploration of the C3 spacer's function in DNA synthesis, its impact on oligonucleotide properties, and its application in key experimental workflows.

Core Functions and Properties of the C3 Spacer

The C3 spacer is a non-nucleosidic modification that can be incorporated at the 5' end, 3' end, or internally within a DNA or RNA sequence during solid-phase synthesis.[1][] Its primary functions stem from its unique chemical structure, which lacks a hydroxyl group for polymerase-mediated extension and a phosphate (B84403) group for ligation.

Blocking Enzymatic Reactions

The most prominent role of a 3'-terminally incorporated C3 spacer is to act as a robust block for DNA polymerases and ligases.[3][4][5] By replacing the natural 3'-hydroxyl group, the C3 spacer effectively prevents the addition of subsequent nucleotides by DNA polymerases, thereby terminating DNA synthesis.[6][7] This property is crucial in applications such as qPCR probes, where it is essential to prevent the probe from acting as a primer.[3][8] Similarly, the absence of a 3'-hydroxyl group inhibits the formation of a phosphodiester bond by DNA ligases, making it a useful tool for controlling ligation reactions.[9]

Introducing a Spacer Arm

When incorporated internally or at the 5' end, the C3 spacer introduces a flexible, hydrophobic linker into the oligonucleotide.[][10] This spacer arm can be used to physically separate a functional moiety, such as a fluorescent dye or a quencher, from the oligonucleotide sequence.[11] This separation can reduce steric hindrance and prevent unwanted interactions between the label and the nucleic acid, which can be critical for maintaining the functionality of both the oligonucleotide and the attached molecule.[10] Multiple C3 spacers can be added sequentially to create longer spacer arms.[1][12]

Quantitative Effects of the C3 Spacer

While the qualitative effects of the C3 spacer are well-established, quantitative data provides a deeper understanding of its impact on oligonucleotide behavior.

Impact on DNA Duplex Stability

The introduction of a non-nucleosidic spacer like the C3 can influence the thermal stability (melting temperature, Tm) of a DNA duplex. The precise effect is sequence-dependent and also varies based on the location of the spacer (internal vs. terminal). Generally, an internal C3 spacer will disrupt the continuous base stacking, which can lead to a decrease in Tm. The magnitude of this decrease is influenced by the surrounding sequence.

Table 1: Illustrative Impact of an Internal C3 Spacer on DNA Duplex Melting Temperature (Tm)

| Oligonucleotide Sequence (5'-3') | Modification | Tm (°C) | ΔTm (°C) |

|---|---|---|---|

| GCG TAG CT A GCT ACG | None | 55.0 | - |

| GCG TAG C[C3] A GCT ACG | Internal C3 Spacer | 52.5 | -2.5 |

| ATG CGT G CAT GCA | None | 58.2 | - |

| ATG CGT [C3] CAT GCA | Internal C3 Spacer | 55.1 | -3.1 |

Note: The data in this table is illustrative and compiled from general knowledge in the field. Actual Tm values will vary depending on the specific sequence, buffer conditions, and experimental method used. The ΔTm represents the change in melting temperature relative to the unmodified oligonucleotide.

Blocking Efficiency of 3'-C3 Spacer

The efficiency of a 3'-C3 spacer in blocking polymerase extension is a critical parameter. While often described as a "robust" block, the level of inhibition can be influenced by the type of DNA polymerase used and the specific reaction conditions.

Table 2: Comparative Blocking Efficiency of 3' Modifications

| 3' Modification | Polymerase Type | Blocking Efficiency |

|---|---|---|

| C3 Spacer | Taq Polymerase | High |

| C3 Spacer | Proofreading Polymerase | High |

| 3'-Phosphate | Taq Polymerase | Moderate to High |

| 3'-Dideoxynucleotide (ddNTP) | Taq Polymerase | Very High |

Note: "High" efficiency indicates that the modification strongly inhibits polymerase extension under standard PCR conditions. The C3 spacer is generally considered a very effective and stable blocking group.[13][14]

Experimental Protocols

Incorporation of a C3 Spacer during Automated DNA Synthesis

The C3 spacer is introduced into an oligonucleotide during standard phosphoramidite (B1245037) solid-phase synthesis using a C3 spacer phosphoramidite reagent.[15][16]

Methodology:

-

Synthesizer Setup: The C3 spacer phosphoramidite is dissolved in anhydrous acetonitrile (B52724) to the recommended concentration and placed on a designated port on the automated DNA synthesizer.[16]

-

Synthesis Cycle: The standard DNA synthesis cycle consists of four steps: detritylation, coupling, capping, and oxidation.[17]

-

For 5' or Internal Incorporation: At the desired position in the sequence, the synthesizer is programmed to perform a coupling step using the C3 spacer phosphoramidite instead of a standard nucleotide phosphoramidite.

-

For 3' Incorporation: A solid support (e.g., CPG) pre-derivatized with the C3 spacer is used to initiate the synthesis.

-

-

Cleavage and Deprotection: Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using standard deprotection protocols (e.g., incubation in aqueous ammonia).[11]

-

Purification: The modified oligonucleotide is then purified, typically by High-Performance Liquid Chromatography (HPLC), to remove any truncated sequences or other impurities.[12]

Experimental Verification of 3'-C3 Spacer Polymerase Blocking Function

This protocol describes a simple assay to confirm that a 3'-C3 spacer effectively blocks DNA polymerase extension.

Methodology:

-

Primer Design: Design two forward primers with the same sequence. One primer will have a standard 3'-hydroxyl group (unmodified), and the other will have a 3'-C3 spacer modification. A reverse primer complementary to the target DNA sequence is also required.

-

PCR Reaction Setup: Prepare two PCR reaction mixtures. Both reactions will contain the same template DNA, reverse primer, dNTPs, and DNA polymerase. One reaction will use the unmodified forward primer, and the other will use the 3'-C3 spacer modified forward primer. A no-template control should also be included.

-

PCR Amplification: Perform PCR using standard cycling conditions (e.g., 30 cycles of denaturation, annealing, and extension).

-

Gel Electrophoresis: Analyze the PCR products by agarose (B213101) gel electrophoresis.

-

Result Interpretation:

-

The reaction with the unmodified forward primer should produce a PCR product of the expected size.

-

The reaction with the 3'-C3 spacer modified forward primer should not produce a PCR product, or show a significantly reduced amount, demonstrating the blocking function of the C3 spacer.

-

Applications and Workflows

The unique properties of the C3 spacer make it an indispensable tool in various molecular biology applications.

qPCR Probe Design

In quantitative real-time PCR (qPCR), hydrolysis probes (e.g., TaqMan probes) are designed to bind to a specific target sequence between the forward and reverse primers. These probes are typically labeled with a 5'-fluorophore and a 3'-quencher. For long probes (often >30 bases), the distance between the fluorophore and quencher can be too great for efficient quenching, leading to high background fluorescence.[1] To overcome this, the quencher can be moved to an internal position. However, this leaves a free 3'-hydroxyl group, allowing the probe to act as a primer and generate non-specific products. The addition of a 3'-C3 spacer solves this problem by blocking polymerase extension.[8]

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. idtdna.com [idtdna.com]

- 5. C3 Spacer Oligonucleotide Modification Product [biosyn.com]

- 6. metabion.com [metabion.com]

- 7. biomers.net | PCR-Blocker - biomers.net Oligonucleotides [biomers.net]

- 8. blog.biosearchtech.com [blog.biosearchtech.com]

- 9. researchgate.net [researchgate.net]

- 10. Oligo Spacers: Your Flexible Friends | LGC, Biosearch Technologies [biosearchtech.com]

- 11. Spacer CE-Phosphoramidite C3 | LGC, Biosearch Technologies [biosearchtech.com]

- 12. C3 Spacer Oligonucleotide Modification [biosyn.com]

- 13. Item - Blocking efficiency of three kinds of blocked primers in PCR amplifications mediated by Taq DNA polymerase and high-fidelity DNA polymerase. - Public Library of Science - Figshare [plos.figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 17. Automated high-throughput DNA synthesis and assembly - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to C3 Modification in Primers for Researchers, Scientists, and Drug Development Professionals

Introduction to C3 Modification

A C3 spacer is a propyl (three-carbon) chain modification that can be incorporated into an oligonucleotide.[1] This modification is most commonly added to the 3'-end of a primer, where it serves as an effective blocker of polymerase extension.[2][3] The C3 spacer is a non-nucleosidic modification, meaning it does not contain a base and interrupts the sugar-phosphate backbone.[4] This structural alteration is fundamental to its primary functions: preventing enzymatic reactions at the 3'-terminus, namely polymerase-mediated extension and exonuclease-mediated degradation.

The C3 spacer is introduced during solid-phase oligonucleotide synthesis using a C3 spacer phosphoramidite (B1245037).[5] This allows for its placement at the 5'-end, 3'-end, or internally within the sequence, although 3'-end placement is the most common for its blocking properties.[5]

Core Functions and Applications

The primary functions of a 3'-C3 modification are to block polymerase extension and to provide resistance to 3'-exonucleases. These properties make C3-modified primers and probes valuable tools in a variety of molecular biology applications.

Polymerase Extension Blocking

The presence of the three-carbon chain at the 3'-hydroxyl group physically obstructs the active site of DNA polymerases, preventing the addition of nucleotides and thus halting DNA synthesis.[2] This feature is critical in techniques where extension of a specific oligonucleotide must be prevented. While generally effective, the efficiency of blocking can be influenced by the specific polymerase used and the experimental conditions.[4]

Nuclease Resistance

The 3'-C3 modification also confers resistance to degradation by 3'-exonucleases, which are prevalent in serum and cellular environments.[6][7] This increased stability is crucial for applications involving in vivo or in vitro environments where nuclease activity can rapidly degrade unmodified oligonucleotides.

Key Applications:

-

Allele-Specific PCR (AS-PCR): C3-modified oligonucleotides are used as "blocking primers" to selectively suppress the amplification of a wild-type allele, thereby enriching for the amplification of a mutant allele present in low abundance.[8]

-

Quantitative PCR (qPCR) Probes: In qPCR assays, probes are often modified with a 3'-C3 spacer to prevent them from acting as primers during the reaction.[9]

-

Solid-Phase Immobilization: The C3 spacer can act as a linker to attach an oligonucleotide to a solid support for various hybridization-based assays.[3]

-

SNP Genotyping: The ability to selectively amplify or block specific alleles makes C3-modified primers useful for single nucleotide polymorphism (SNP) detection.[3]

Data Presentation

Table 1: Theoretical Impact of 3'-C3 Modification on Primer Characteristics

| Characteristic | Unmodified Primer | 3'-C3 Modified Primer | Rationale |

| Polymerase Extension | Efficient | Blocked | The C3 spacer sterically hinders the DNA polymerase active site.[2] |

| 3'-Exonuclease Resistance | Susceptible | Increased | The non-nucleosidic C3 modification is not a substrate for 3'-exonucleases.[6] |

| Melting Temperature (Tm) | Dependent on sequence | Slightly decreased (predicted) | The non-nucleosidic spacer may slightly destabilize the duplex. However, this effect is generally considered minimal. |

| Hybridization Kinetics | Standard | Largely unaffected | The primary function of the C3 spacer is to block enzymatic reactions, not to significantly alter hybridization. |

Table 2: Qualitative Comparison of 3'-End Blocking Modifications

| Modification | Blocking Efficiency | Nuclease Resistance | Common Applications |

| C3 Spacer | High | Good | AS-PCR, qPCR probes |

| Phosphate (B84403) | Moderate | Moderate | qPCR probes |

| Dideoxynucleotide (ddNTP) | Very High | Low (unless combined with other modifications) | Sanger sequencing, PCR termination |

| Inverted dT | High | High | Nuclease resistance, polymerase blocking |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 3'-C3 Modified Oligonucleotide

This protocol provides a general overview of the steps involved in synthesizing an oligonucleotide with a 3'-C3 modification using an automated DNA synthesizer.

Materials:

-

DNA synthesizer

-

3'-Spacer C3 CPG (Controlled Pore Glass) support

-

Standard DNA phosphoramidites (A, C, G, T)

-

Activator solution (e.g., Tetrazole or DCI)

-

Capping solutions (Cap A and Cap B)

-

Oxidizer solution (Iodine in THF/water/pyridine)

-

Deblocking solution (Trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Anhydrous acetonitrile

Methodology:

-

Column Packing: Pack a synthesis column with the 3'-Spacer C3 CPG support appropriate for the desired synthesis scale.

-

Synthesizer Setup: Install the column and the required phosphoramidite and reagent bottles on the automated DNA synthesizer. Program the desired oligonucleotide sequence into the synthesizer.

-

Synthesis Cycle (repeated for each nucleotide):

-

Deblocking: The 5'-DMT (dimethoxytrityl) protecting group is removed from the CPG-bound spacer by treatment with the deblocking solution.

-

Coupling: The first DNA phosphoramidite is activated by the activator solution and coupled to the hydroxyl group of the C3 spacer.

-

Capping: Any unreacted hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.

-

The cycle is repeated with the subsequent phosphoramidites until the full-length oligonucleotide is synthesized.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the column is treated with the cleavage and deprotection solution. This cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleotide bases and the phosphate backbone.

-

Purification: The synthesized C3-modified oligonucleotide is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is recommended for achieving high purity.[3][10]

Protocol 2: Allele-Specific PCR (AS-PCR) using a 3'-C3 Modified Blocking Primer

This protocol describes a method for detecting a single nucleotide polymorphism (SNP) by selectively amplifying the mutant allele while suppressing the amplification of the wild-type allele.

Materials:

-

DNA template containing the SNP of interest

-

Forward primer (specific for a region upstream of the SNP)

-

Reverse primer (specific for a region downstream of the SNP)

-

Allele-specific blocking primer (perfectly matches the wild-type sequence, with a 3'-C3 modification)

-

Taq DNA polymerase and reaction buffer

-

dNTPs

-

Thermocycler

-

Agarose (B213101) gel electrophoresis system

Methodology:

-

Primer Design:

-

Design the forward and reverse primers to amplify a region flanking the SNP.

-

Design the blocking primer to be complementary to the wild-type allele, with the SNP position at or near its 3'-end. This primer must have a 3'-C3 modification. The melting temperature (Tm) of the blocking primer should be higher than that of the allele-specific forward primer.

-

-

Reaction Setup: Prepare the PCR reaction mixture as follows:

| Component | Concentration |

| DNA Template | 10-100 ng |

| Forward Primer | 0.2 µM |

| Reverse Primer | 0.2 µM |

| 3'-C3 Blocking Primer | 2.0 µM (10x excess) |

| dNTPs | 200 µM each |

| Taq DNA Polymerase | 1-2 units |

| 10x PCR Buffer | 1x |

| Nuclease-free water | to final volume |

-

PCR Cycling:

-

Initial Denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

-

Extension: 72°C for 30-60 seconds

-

-

Final Extension: 72°C for 5 minutes

-

-

Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the mutant allele. In a sample containing only the wild-type allele, amplification should be significantly suppressed.

Protocol 3: 3'-Exonuclease Resistance Assay

This protocol provides a method to qualitatively or quantitatively assess the increased resistance of a 3'-C3 modified oligonucleotide to 3'-exonuclease digestion compared to an unmodified oligonucleotide.

Materials:

-

Unmodified oligonucleotide

-

3'-C3 modified oligonucleotide (same sequence as the unmodified oligo)

-

Exonuclease III and reaction buffer

-

Stop solution (e.g., formamide (B127407) with EDTA)

-

Polyacrylamide gel electrophoresis (PAGE) system or HPLC

-

Incubator or water bath at 37°C

Methodology:

-

Reaction Setup: Prepare separate reaction mixtures for the unmodified and modified oligonucleotides. For a time-course experiment, prepare multiple tubes for each oligo.

| Component | Amount |

| Oligonucleotide (10 µM) | 2 µL |

| 10x Exonuclease III Buffer | 2 µL |

| Exonuclease III (10 U/µL) | 1 µL |

| Nuclease-free water | 15 µL |

-

Incubation: Incubate the reactions at 37°C.

-

Time Points: At specific time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction in one tube for each oligonucleotide by adding an equal volume of stop solution and placing it on ice.

-

Analysis:

-

Qualitative (PAGE): Denature the samples by heating and then load them onto a denaturing polyacrylamide gel. Visualize the bands by staining (e.g., with SYBR Gold). The unmodified oligonucleotide should show a progressive decrease in band intensity and the appearance of smaller degradation products over time, while the C3-modified oligonucleotide should remain largely intact.

-

Quantitative (HPLC): Analyze the samples by anion-exchange or reverse-phase HPLC. Quantify the peak area of the full-length oligonucleotide at each time point to determine the degradation kinetics and calculate the half-life of each oligonucleotide.

-

Mandatory Visualization

References

- 1. rsc.org [rsc.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. C3 Spacer Oligonucleotide Modification [biosyn.com]

- 4. researchgate.net [researchgate.net]

- 5. idtdna.com [idtdna.com]

- 6. caister.com [caister.com]

- 7. Nuclease Resistance Design and Protocols [genelink.com]

- 8. Allele-specific competitive blocker PCR: a one-step method with applicability to pool screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Spacer Phosphoramidite C3 (CAS: 110894-23-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Spacer Phosphoramidite (B1245037) C3, a critical reagent in the chemical synthesis of modified oligonucleotides. Spacer Phosphoramidite C3, identified by CAS number 110894-23-0, is chemically defined as 3-(4,4'-Dimethoxytrityloxy)propyl-1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[1][2][3] It is a non-nucleosidic phosphoramidite used to introduce a flexible three-carbon aliphatic chain (a C3 spacer) into a growing oligonucleotide chain.[1][4][] This modification is instrumental in a variety of research, diagnostic, and therapeutic applications, where it can be used to add distance between a label and the oligonucleotide, reduce steric hindrance, or block enzymatic activity.[][6][7] This document details the physicochemical properties, applications, and experimental protocols associated with this compound, presenting quantitative data in accessible tables and illustrating key workflows with diagrams.

Introduction

Oligonucleotide synthesis is a cornerstone of modern molecular biology and drug development. The ability to create synthetic DNA and RNA molecules with high fidelity has enabled advancements in fields ranging from genetic diagnostics to antisense therapeutics. While the core of oligonucleotide synthesis involves the sequential coupling of the four canonical nucleoside phosphoramidites, the incorporation of modified phosphoramidites, such as this compound, allows for the creation of oligonucleotides with tailored properties and functionalities.

The C3 spacer is a simple yet versatile modification that introduces a propyl linker within or at the terminus of an oligonucleotide.[4][8] This seemingly minor addition can have profound effects, including increasing the flexibility of the oligonucleotide backbone, providing a point of attachment for other molecules, and preventing enzymatic degradation.[6][7] Understanding the technical aspects of this compound is therefore essential for any researcher aiming to design and synthesize custom oligonucleotides for advanced applications.

Physicochemical Properties

The successful application of this compound in oligonucleotide synthesis is dependent on its chemical properties and stability. Key quantitative data are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 110894-23-0 | [1][3] |

| Chemical Name | 3-(4,4'-Dimethoxytrityloxy)propyl-1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | [1][2][3] |

| Molecular Formula | C₃₃H₄₃N₂O₅P | [3] |

| Molecular Weight | 578.69 g/mol | [3] |

| Appearance | Colorless to yellowish viscous oil | [3] |

| Purity | Typically ≥98% (HPLC) | [9] |

Table 2: Handling and Storage

| Parameter | Recommendation | Reference(s) |

| Storage Conditions | Freezer storage, -10 to -30°C, dry | [1][9][10] |

| Diluent | Anhydrous Acetonitrile (B52724) | [1][3] |

| Stability in Solution | 2-3 days in anhydrous acetonitrile at room temperature | [1] |

Applications in Oligonucleotide Synthesis

The incorporation of a C3 spacer can impart a range of desirable characteristics to an oligonucleotide, making it a valuable tool for various applications.

-

Introduction of a Flexible Linker: The three-carbon chain increases the flexibility of the oligonucleotide backbone. This can be advantageous in applications where the oligonucleotide needs to adopt a specific conformation, such as in aptamers or certain DNA probes.[7]

-

Steric Hindrance Reduction: By physically separating a bulky modification (e.g., a fluorescent dye or biotin) from the oligonucleotide, the C3 spacer can minimize steric hindrance that might otherwise interfere with hybridization or enzymatic recognition.[][6]

-

Blocking Enzymatic Activity: When placed at the 3'-terminus of an oligonucleotide, the C3 spacer can act as a blocker for DNA polymerases and exonucleases.[][6] This is particularly useful in applications like PCR probes where extension of the probe is undesirable.

-

Attachment Point for Modifications: Multiple C3 spacers can be incorporated sequentially to create a longer spacer arm for the attachment of various functional groups.[4][8]

-

Mimicking Abasic Sites: While not a perfect mimic, the C3 spacer can be used to approximate the spacing of a missing nucleotide (an abasic site) in studies of DNA damage and repair.[7]

Experimental Protocols

The incorporation of this compound into an oligonucleotide follows the standard phosphoramidite synthesis cycle. However, specific considerations for non-nucleosidic phosphoramidites are recommended for optimal results.

The Phosphoramidite Cycle

The automated synthesis of oligonucleotides is a cyclical process involving four key chemical reactions for each monomer addition. The cycle proceeds in the 3' to 5' direction.

Protocol for Incorporation of this compound

This protocol outlines the key steps for incorporating this compound during automated oligonucleotide synthesis.

-

Reagent Preparation:

-

Synthesis Cycle Parameters:

-

Detritylation: Standard detritylation conditions (e.g., 3% trichloroacetic acid in dichloromethane) are used to remove the 5'-DMT protecting group from the growing oligonucleotide chain.

-

Coupling:

-

The synthesizer delivers the activated this compound and an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI)) to the synthesis column.

-

Recommended Coupling Time: While standard nucleoside phosphoramidites couple efficiently in approximately 30 seconds, a longer coupling time of 2-5 minutes is recommended for non-nucleosidic phosphoramidites like Spacer C3 to ensure high coupling efficiency.[11][12] For some complex modifiers, coupling times of up to 15 minutes may be employed.[12]

-

-

Capping: Unreacted 5'-hydroxyl groups are capped, typically using acetic anhydride (B1165640) and N-methylimidazole, to prevent the formation of deletion mutations in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

-

-

Post-Synthesis Cleavage and Deprotection:

-

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups (from the bases, phosphate backbone, and the C3 spacer) are removed.

-

Standard deprotection conditions, such as concentrated ammonium (B1175870) hydroxide (B78521) at room temperature or elevated temperatures, are generally suitable for oligonucleotides containing C3 spacers.[1]

-

For oligonucleotides synthesized on a 3'-Spacer C3 CPG support, cleavage requires treatment with ammonium hydroxide for 2 hours at room temperature.

-

Quality Control

-

Coupling Efficiency Monitoring: The efficiency of each coupling step, including that of the this compound, can be monitored in real-time by measuring the absorbance of the DMT cation released during the detritylation step. The orange-colored cation has a strong absorbance at approximately 495 nm. Consistent and high absorbance readings from cycle to cycle indicate high coupling efficiency, which is typically greater than 99% for standard phosphoramidite chemistry.

-

Post-Synthesis Analysis: The purity and identity of the final oligonucleotide product should be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) (reverse-phase or ion-exchange) and mass spectrometry.[13][14]

Data Presentation

Table 3: Typical Performance Data

| Parameter | Typical Value | Notes |

| Stepwise Coupling Efficiency | >99% | Monitored via DMT cation assay. Essential for the synthesis of long and pure oligonucleotides. |

| Final Purity (Crude) | Dependent on oligo length | For a 20-mer with 99.5% coupling efficiency, the theoretical yield of full-length product is ~90%. |

| Final Purity (Purified) | >95% | Achievable with standard purification methods like HPLC or PAGE.[8][14] |

Logical Workflow for Oligonucleotide Modification

The decision to incorporate a C3 spacer is driven by the desired final application of the oligonucleotide. The following diagram illustrates the logical workflow from experimental design to the final product.

References

- 1. glenresearch.com [glenresearch.com]

- 2. Spacer CE-Phosphoramidite C3 | LGC, Biosearch Technologies [biosearchtech.com]

- 3. C3-Phosphoramidite [buyolig.com]

- 4. idtdna.com [idtdna.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Oligo Spacers: Your Flexible Friends | LGC, Biosearch Technologies [biosearchtech.com]

- 8. C3 Spacer Oligonucleotide Modification [biosyn.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. GLEN RESEARCH, this compound, 0.25G, EA, 10-1913-02 | DKSH South Korea LabShop [labshop.dksh.kr]

- 11. glenresearch.com [glenresearch.com]

- 12. trilinkbiotech.com [trilinkbiotech.com]

- 13. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]

- 14. sg.idtdna.com [sg.idtdna.com]

A Technical Guide to the Principles and Applications of Spacer Phosphoramidites in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spacer phosphoramidites are essential chemical reagents in the synthesis of modified oligonucleotides, providing a means to introduce non-nucleosidic moieties that confer a variety of beneficial properties. These spacers, which vary in length and chemical nature, are instrumental in reducing steric hindrance, improving hybridization kinetics, and enabling the attachment of functional molecules such as fluorophores and therapeutic agents. This in-depth guide elucidates the fundamental principles of using spacer phosphoramidites, details experimental protocols for their incorporation, presents quantitative data on their effects, and illustrates their application in key research and drug development workflows.

Introduction to Spacer Phosphoramidites

Spacer phosphoramidites are specialized molecules used during solid-phase oligonucleotide synthesis to insert a non-nucleosidic linker into the growing nucleic acid chain.[1][2] These linkers, or spacers, are typically composed of aliphatic chains (e.g., C3, C6, C12) or polyethylene (B3416737) glycol (PEG) units (e.g., Spacer 9, Spacer 18).[3][] The primary function of a spacer is to create physical distance between the oligonucleotide and a conjugated molecule or another part of the oligonucleotide itself.[5][6] This separation can be critical for a variety of applications, from diagnostic probes to therapeutic agents.[6][7]

The choice of spacer depends on the specific application. Hydrophobic aliphatic spacers are commonly used, while hydrophilic PEG spacers are preferred when solubility or flexibility of the oligonucleotide needs to be enhanced.[][8] Additionally, specialized spacers such as dSpacers, which mimic abasic sites, and photocleavable (PC) spacers offer unique functionalities for studying DNA damage and for applications requiring controlled release of the oligonucleotide.[][9]

Core Principles of Application

The utility of spacer phosphoramidites stems from their ability to modulate the physical and biological properties of oligonucleotides. Key principles of their application include:

-

Steric Hindrance Reduction: Spacers are frequently used to distance bulky molecules, such as fluorescent dyes or proteins, from the oligonucleotide sequence. This separation minimizes steric clashes that could interfere with hybridization or enzymatic activity.[2][3] For instance, G-rich sequences are known to quench the fluorescence of nearby dyes like fluorescein; a spacer can move the dye away from the oligonucleotide, preventing this quenching effect.[5][8]

-

Improved Hybridization to Solid Supports: When oligonucleotides are attached to a solid surface, such as in microarrays, a spacer can extend the probe away from the surface, reducing steric interference and improving hybridization efficiency with the target sequence in solution.[2][6]

-

Enhanced Nuclease Resistance: The incorporation of a C3 spacer at the 3'-end of an oligonucleotide can block the action of 3'-exonucleases, thereby increasing the stability of the oligonucleotide in biological fluids.[5][10] This is a critical feature for the development of antisense oligonucleotides and siRNAs as therapeutic agents.[11]

-

Blocking of Polymerase Extension: A 3'-spacer can also prevent the extension of an oligonucleotide by DNA polymerases, a property that is useful in applications such as qPCR probes.[5][12]

-

Mimicking Abasic Sites: dSpacers are used to create stable abasic sites within an oligonucleotide, which are valuable tools for studying DNA repair mechanisms and the effects of DNA damage.[][13]

Quantitative Data on Spacer Performance

The incorporation of spacer phosphoramidites can influence the coupling efficiency during synthesis and the biophysical properties of the final oligonucleotide. The following tables summarize key quantitative data, providing a basis for selecting the appropriate spacer for a given application.

Table 1: Illustrative Coupling Efficiencies of Common Spacer Phosphoramidites

| Phosphoramidite (B1245037) | Spacer Type | Typical Coupling Efficiency (%)* | Recommended Coupling Time (minutes) |

| C3 Spacer | Aliphatic | > 99% | 2 - 5 |

| C6 Spacer | Aliphatic | > 98% | 3 - 7 |

| C12 Spacer | Aliphatic | > 98% | 5 - 10 |

| Spacer 18 (HEG) | PEG | > 97% | 8 - 12 |

*Note: Coupling efficiencies can vary depending on the synthesizer, reagents, and protocol used. The data presented is illustrative. Sterically hindered phosphoramidites, such as Spacer 18, generally exhibit slightly lower coupling efficiencies and require longer coupling times to achieve optimal results.[14][15]

Table 2: Effect of Spacer Incorporation on Oligonucleotide Properties

| Modification | Effect on Melting Temperature (Tm) | Nuclease Resistance |

| Internal C3 Spacer | Minimal change | Moderate increase |

| 3'-Terminal C3 Spacer | Minimal change | Significant increase against 3'-exonucleases[5][10] |

| Multiple Internal Spacers | Can decrease Tm due to disruption of the duplex | Can increase resistance to endonucleases |

| 2'-O-Methyl Modification | Increases Tm | Significant increase against endonucleases[10] |

| Phosphorothioate Bonds | Decreases Tm | Significant increase against both endo- and exonucleases[10] |

Experimental Protocols

The incorporation of a spacer phosphoramidite into an oligonucleotide is achieved through a modification of the standard solid-phase synthesis cycle. The following protocol outlines the key steps.

General Protocol for Solid-Phase Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis is a cyclical process involving four main steps for each monomer addition:[16][17]

-

Deblocking (Detritylation): The 5'-hydroxyl group of the growing oligonucleotide chain, which is protected by a dimethoxytrityl (DMT) group, is deprotected by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl for the subsequent coupling reaction.

-

Coupling: The phosphoramidite monomer (either a standard nucleoside or a spacer) is activated by a catalyst, typically an azole activator like 5-ethylthio-1H-tetrazole (ETT), and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[6][18]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion mutations in the final product.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Protocol for Incorporating a Spacer Phosphoramidite

The incorporation of a spacer phosphoramidite follows the general synthesis cycle with a key modification in the coupling step:

Reagents:

-

Spacer phosphoramidite solution (0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in anhydrous acetonitrile)

-